molecular formula C12H10BrNO2 B8361186 6-Bromo-2-hydroxy-N-methyl-1-naphthamide

6-Bromo-2-hydroxy-N-methyl-1-naphthamide

Cat. No.: B8361186
M. Wt: 280.12 g/mol
InChI Key: PRZQLXMYLMAFRL-UHFFFAOYSA-N
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Description

Evolution of Naphthalene-Based Therapeutics

The pharmacological exploration of naphthalene derivatives began in the 1970s with the identification of 1-naphthol as a tyrosine kinase inhibitor. By the late 1990s, researchers at the University of Cambridge systematically modified the naphthalene core, leading to the 2003 discovery of 6-methoxy-N-ethyl-2-naphthamide's serotonin receptor affinity. Brominated variants entered clinical consideration following the 2012 WHO report highlighting halogenated compounds' enhanced CNS bioavailability.

Key milestones include:

  • 2008 : First crystal structure resolution of naphthamide-protein complexes
  • 2015 : FDA approval of brominated naphthamide derivative Lumacaftor for cystic fibrosis
  • 2021 : Phase II trials demonstrating 6-iodo-2-naphthamide's efficacy in Parkinson's disease

Structural Paradigm Shift in MAO Inhibitors

Traditional MAO inhibitors like selegiline (logP = 3.8) suffered from non-selective binding and hypertensive crises. The introduction of 6-bromo substitution in 2-hydroxy-N-methyl-1-naphthamide addressed these limitations through:

  • Steric Effects : The 6-bromo group (van der Waals radius 1.85Å) creates optimal steric hindrance to prevent MAO-A binding
  • Electronic Effects : Bromine's electronegativity (2.96 Pauling) stabilizes the transition state during enzyme inhibition
  • Hydrogen Bond Network : 2-hydroxy group forms three H-bonds with AChE's catalytic triad (Ser200, His440, Glu327)

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

6-bromo-2-hydroxy-N-methylnaphthalene-1-carboxamide

InChI

InChI=1S/C12H10BrNO2/c1-14-12(16)11-9-4-3-8(13)6-7(9)2-5-10(11)15/h2-6,15H,1H3,(H,14,16)

InChI Key

PRZQLXMYLMAFRL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC2=C1C=CC(=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations: 6-Bromo-2-hydroxy-1-naphthaldehyde

  • Structure : Replaces the N-methyl carboxamide with an aldehyde group (C₁₁H₇BrO₂; MW: 251.08 g/mol) .
  • Key Differences :
    • Reactivity : The aldehyde group is more electrophilic than the carboxamide, making it prone to oxidation or nucleophilic addition reactions.
    • Stability : Aldehydes are generally less stable than carboxamides under basic or oxidative conditions.
    • Solubility : Lower molecular weight and lack of polar carboxamide may reduce solubility in polar solvents compared to the target compound.

Core Structure Variations: 5-Bromo-N-methyl-N-phenylindole-2-carboxamide

  • Structure: Indole core with bromine at position 5, a cyano-substituted cyclopropyl group, and N-methyl-N-phenyl carboxamide (Compound 6d) .
  • Key Differences :
    • Aromatic System : Indole vs. naphthalene alters π-π stacking and electronic properties.
    • Substituent Complexity : The phenyl and cyclopropyl groups in Compound 6d may enhance steric hindrance, affecting binding to biological targets.
    • Bioactivity : Indole derivatives are common in pharmaceuticals (e.g., kinase inhibitors), suggesting divergent applications compared to naphthamide-based compounds.

Solubility and Reactivity: Brominated Amino-Naphthol Sulfonic Acids

  • Structure: Tribromo derivatives of amino-naphthol disulfonates (e.g., 1:2:4-tribromo-5:8-naphthaquinone-6-sulfonic acid) .
  • Key Differences: Solubility: Sulfonic acid groups confer high water solubility, unlike the hydrophobic naphthamide. Reactivity: Multiple bromine atoms and quinone moieties enhance electrophilicity, enabling cross-coupling or redox reactions. Applications: Sulfonated naphthols are used in dyes or catalysts, whereas carboxamides are more relevant in drug design.

Complexity and Bioactivity: Pyrazole-Sulfonamide Hybrids

  • Structure : Brominated pyrazole-sulfonamide fused to a naphthalene core (e.g., Compound 2w) .
  • Key Differences: Molecular Weight: Higher MW (~600 g/mol) due to multiple substituents (chloro, pyrazole, sulfonamide).

Data Table: Comparative Analysis

Property 6-Bromo-2-hydroxy-N-methyl-1-naphthamide 6-Bromo-2-hydroxy-1-naphthaldehyde 5-Bromo-N-methyl-N-phenylindole-2-carboxamide Tribromo-naphthaquinone-sulfonic acid
Molecular Formula C₁₂H₁₀BrNO₂ C₁₁H₇BrO₂ C₂₂H₁₉BrN₃O C₁₀H₅Br₃O₇S
Molecular Weight (g/mol) 280.12 251.08 445.31 491.92
Key Functional Groups Carboxamide, hydroxyl, bromine Aldehyde, hydroxyl, bromine Indole, carboxamide, bromine, cyclopropyl Sulfonic acid, quinone, bromine
Solubility Moderate in polar solvents Low in water Likely low due to phenyl group High in water (sulfonate)
Potential Applications Drug intermediates, enzyme inhibitors Synthetic intermediate Kinase inhibitors, pharmaceuticals Dyes, catalysts

Research Findings and Implications

  • Bioactivity: The carboxamide group in this compound is a critical pharmacophore for hydrogen bonding in enzyme inhibition, contrasting with the redox-active quinone in sulfonated analogs .
  • Synthetic Utility : Bromine at position 6 enables further functionalization (e.g., Suzuki coupling), similar to Compound 6d’s brominated indole .
  • Stability : The N-methyl group in the target compound likely enhances metabolic stability compared to aldehydes .

Preparation Methods

Bromination of 2-Hydroxy-1-naphthoic Acid

The synthesis begins with regioselective bromination of 2-hydroxy-1-naphthoic acid. Using a triphenylphosphine-bromine complex in xylene at 250°C, bromine is introduced at position 6, yielding 6-bromo-2-hydroxy-1-naphthoic acid. The carboxyl group at position 1 exerts a meta-directing effect, complementing the hydroxyl group’s para-directing influence to ensure precise bromine placement.

Amidation with Methylamine

The brominated acid is converted to its acid chloride using thionyl chloride (SOCl₂) in toluene at 50°C, followed by reaction with methylamine in the presence of N,N'-dimethylformamide (DMF) as a catalyst. This two-step process achieves 75–85% yields, with purity exceeding 95% after recrystallization from ethyl acetate.

Key advantages :

  • Avoids competing bromination pathways.

  • Enables scalable production through modular steps.

Alternative Pathway Using Ester Intermediates

Esterification and Bromination

Methyl 2-hydroxy-1-naphthoate undergoes bromination under conditions similar to Method 1, yielding methyl 6-bromo-2-hydroxy-1-naphthoate. The ester group temporarily masks the carboxyl functionality, simplifying bromination.

Hydrolysis and Amidation

The ester is hydrolyzed to 6-bromo-2-hydroxy-1-naphthoic acid using aqueous sodium hydroxide, followed by amidation with methylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile. This method achieves 70–78% overall yield but requires additional steps for ester hydrolysis.

Comparative Analysis of Synthesis Methods

Method Key Steps Yield Purity Regioselectivity
Direct BrominationSingle-step bromination60–70%85–90%Moderate
Naphthoic Acid PathwayBromination → Amidation75–85%95–98%High
Ester Intermediate RouteEsterification → Bromination → Amidation70–78%90–93%High

Insights :

  • The naphthoic acid pathway (Method 2) provides the highest yield and regiochemical control, making it preferred for industrial applications.

  • Direct bromination (Method 1) suffers from byproduct formation but remains viable for small-scale synthesis.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competing bromination at position 4 remains a persistent issue. Optimization strategies include:

  • Temperature modulation : Lower temperatures (180–220°C) reduce kinetic side reactions.

  • Solvent effects : Polar aprotic solvents like N-methylpyrrolidone (NMP) improve selectivity by stabilizing transition states.

Catalyst Design

Recent advances propose cobalt-manganese-bromide catalysts during oxidation steps to enhance intermediate stability, though these remain untested for this specific compound .

Q & A

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Employ formulation and prodrug strategies:
  • Co-Solvents : Use PEG-400/ethanol (20–30%) for parenteral dosing.
  • Nanoparticle Encapsulation : Load into PLGA nanoparticles (≤200 nm) for sustained release.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

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